molecular formula C9H15N7O2 B2582318 N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine CAS No. 1334371-22-0

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2582318
CAS No.: 1334371-22-0
M. Wt: 253.266
InChI Key: OULKCWSFLLVJSQ-UHFFFAOYSA-N
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Description

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitropyrimidine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been highlighted in recent literature as an effective approach to obtaining piperazine derivatives . The reaction conditions often include the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the nitropyrimidine moiety can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2-(4-methylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine, while substitution reactions can introduce various functional groups onto the piperazine ring or the pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific combination of a piperazine ring and a nitropyrimidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N7O2/c1-14-2-4-15(5-3-14)13-9-11-6-7(16(17)18)8(10)12-9/h6H,2-5H2,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULKCWSFLLVJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2=NC=C(C(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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